4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-phenoxy-1,3,5-triazine with dihexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atom by the dihexylamine group. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dichloromethane or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new triazine derivative with the amine substituent replacing the chloro group.
Scientific Research Applications
4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine: Another triazine derivative with different substituents, used in various chemical applications.
4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: A triazine compound with distinct substituents, highlighting the diversity within the triazine family.
Uniqueness
4-Chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine is unique due to its specific combination of chloro, dihexyl, and phenoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
112163-89-0 |
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Molecular Formula |
C21H31ClN4O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-chloro-N,N-dihexyl-6-phenoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H31ClN4O/c1-3-5-7-12-16-26(17-13-8-6-4-2)20-23-19(22)24-21(25-20)27-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
InChI Key |
PYXNTFJNRPCXTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=NC(=NC(=N1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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